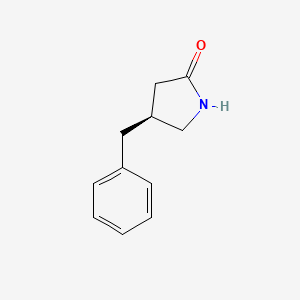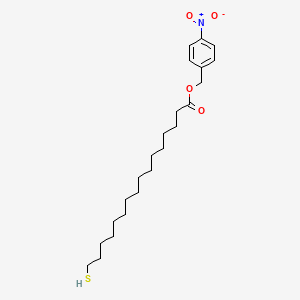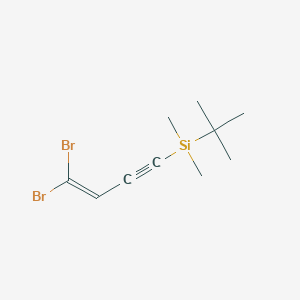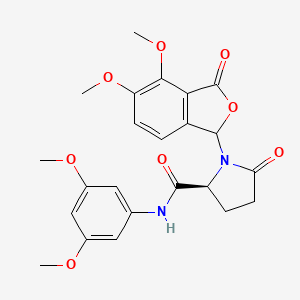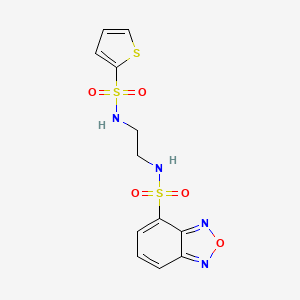![molecular formula C28H22ClN3O5 B12615820 (1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6’-chloro-7’-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic molecule with a unique spiro structure. This compound features a combination of benzodioxole, benzyl, chloro, and methyl groups, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core spiro structure The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are commonly employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole and benzyl groups can be oxidized to form corresponding quinones and aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, and the carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group can yield p-benzoquinone derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro ring systems.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzyl groups can interact with hydrophobic pockets in proteins, while the chloro and carbonyl groups can form hydrogen bonds or covalent bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
類似化合物との比較
Similar Compounds
(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6’-chloro-7’-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: is similar to other spiro compounds with benzodioxole and benzyl groups, such as spiroindolines and spirooxindoles.
Uniqueness
- The unique combination of functional groups in this compound, including the chloro and methyl groups, distinguishes it from other spiro compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C28H22ClN3O5 |
|---|---|
分子量 |
515.9 g/mol |
IUPAC名 |
(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H22ClN3O5/c1-14-18(29)9-8-17-24(14)30-27(35)28(17)23-22(19(31-28)11-15-5-3-2-4-6-15)25(33)32(26(23)34)16-7-10-20-21(12-16)37-13-36-20/h2-10,12,19,22-23,31H,11,13H2,1H3,(H,30,35)/t19-,22+,23-,28-/m0/s1 |
InChIキー |
XZTBIWMMJZCLSO-NLPMMIMISA-N |
異性体SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC7=C(C=C6)OCO7)Cl |
正規SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC7=C(C=C6)OCO7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


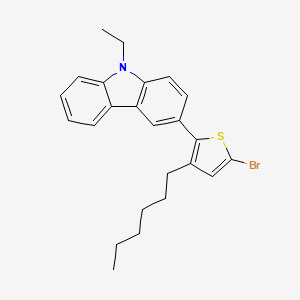
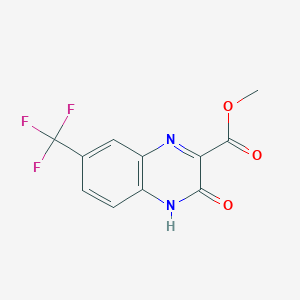

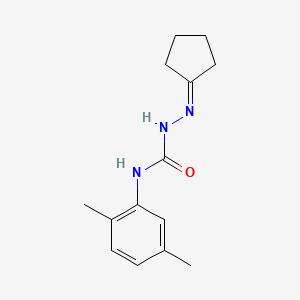
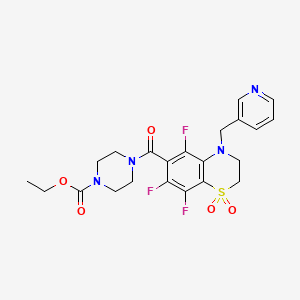
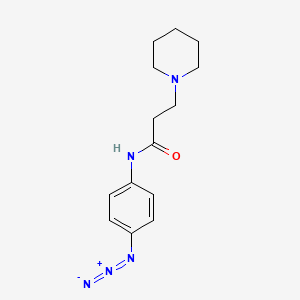
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
